molecular formula C15H14ClF3N4OS B2539663 (5-Chlorothiophen-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034345-76-9

(5-Chlorothiophen-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2539663
CAS No.: 2034345-76-9
M. Wt: 390.81
InChI Key: DPGLUFMCJZZAES-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone (CAS 2034345-76-9) is a complex heterocyclic compound of significant interest in medicinal chemistry and preclinical drug discovery. Its molecular structure, with a molecular formula of C15H14ClF3N4OS and a molecular weight of 390.81 g/mol, integrates key pharmacophores including a substituted pyrimidine core, a piperazine linker, and a 5-chlorothiophene carbonyl group . The presence of the trifluoromethyl (-CF3) group is a critical feature, known to enhance the molecule's metabolic stability and influence its lipophilicity, which can improve cell membrane permeability . The piperazine moiety is a common and versatile scaffold in pharmaceuticals, frequently employed to optimize the physicochemical properties of lead molecules and to act as a spacer that arranges pharmacophoric groups for effective interaction with biological targets . This specific molecular architecture suggests potential for targeted bioactivity. Compounds with similar piperazine-pyrimidine frameworks have demonstrated potent inhibitory effects on various kinases and receptors, showing promise in oncology research (e.g., as cyclin-dependent kinase inhibitors) and the treatment of neurological disorders . Furthermore, the 5-chlorothiophene moiety can contribute to specific interactions with biological targets, making this compound a valuable intermediate for probing novel therapeutic pathways . As a screening compound, it is ideal for investigating structure-activity relationships (SAR) in the development of new therapeutic agents. The compound is characterized by specific physicochemical properties, including a topological polar surface area of approximately 77.6 Ų and an XLogP3 value of 3.9, which provide insight into its solubility and permeability characteristics . This product is supplied for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses. Researchers can access this compound through suppliers like Life Chemicals, with various quantities available to support their investigative work .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N4OS/c1-9-20-11(15(17,18)19)8-13(21-9)22-4-6-23(7-5-22)14(24)10-2-3-12(16)25-10/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGLUFMCJZZAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(S3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Chlorothiophen-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into two main components:

  • 5-Chlorothiophen-2-yl : A thiophene ring substituted with a chlorine atom, which is known to exhibit various biological activities including antimicrobial and anti-inflammatory effects.
  • 4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl : A piperazine derivative with a pyrimidine moiety that contains a trifluoromethyl group, enhancing its lipophilicity and potentially its bioactivity.

Antimicrobial Activity

Research has shown that compounds containing thiophene and piperazine moieties often exhibit significant antimicrobial properties. For instance, studies have indicated that derivatives of piperazine can inhibit bacterial growth effectively. The presence of the trifluoromethyl group in the pyrimidine ring is also associated with enhanced antimicrobial activity due to increased membrane permeability and interaction with cellular targets.

Anticancer Properties

In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. The mechanism is thought to involve the inhibition of key enzymes involved in cell proliferation. For example, the inhibition of certain kinases has been reported, which are critical for cancer cell survival and division.

Enzyme Inhibition

The compound may act as an inhibitor of various enzymes, including those involved in metabolic pathways. Enzyme inhibition studies are crucial for understanding the pharmacodynamics of the compound. For instance, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant growth inhibition
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of DHFR

Case Study: Inhibition of Cancer Cell Growth

A study conducted on a series of piperazine derivatives demonstrated that those with trifluoromethyl substitutions exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis, highlighting the potential of this compound as a candidate for further development in cancer therapy.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, a study highlighted the efficacy of related compounds against various cancer cell lines, demonstrating mean GI50 values indicating potent growth inhibition .

Antidepressant Effects

The piperazine component is often associated with antidepressant activity. Compounds featuring this moiety have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating depressive disorders .

Antimicrobial Properties

Thiophene derivatives have shown promising antimicrobial activity in several studies. The presence of halogen substitutions, such as chlorine in this compound, often enhances the antimicrobial efficacy against various bacterial strains .

Case Study 1: Antitumor Activity Evaluation

In a recent study conducted by the National Cancer Institute (NCI), a structurally similar compound was evaluated for its anticancer activity using a panel of approximately sixty cancer cell lines. The compound exhibited an average cell growth inhibition rate of 12.53%, indicating its potential as an anticancer agent .

Case Study 2: Neuropharmacological Assessment

A series of piperazine derivatives were synthesized and assessed for their neuropharmacological effects. The results indicated that modifications in the thiophene and pyrimidine rings significantly influenced their affinity for serotonin receptors, suggesting potential applications in the treatment of anxiety and depression .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its trifunctional design: (1) a halogenated thiophene, (2) a piperazine linker, and (3) a trifluoromethylpyrimidine group. Below is a comparative analysis with structurally related analogs:

Thiophene Ring Variations

Compound Thiophene Substituent Key Properties/Applications Reference
Target Compound 5-Chloro Enhanced electrophilicity; improved metabolic stability
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Unsubstituted Reduced steric hindrance; lower logP
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Pyrazole substitution Increased hydrogen-bonding capacity

Key Insight : The 5-chloro substituent on the thiophene ring in the target compound enhances its lipophilicity and resistance to oxidative degradation compared to unsubstituted analogs .

Piperazine-Linked Substituents

Compound Piperazine Substituent Impact on Bioactivity Reference
Target Compound 2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl High affinity for kinase targets
6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl derivatives (Compounds 11a-j) Sulfonyl groups Variable solubility and selectivity
5-Chloro-N~2~-[4-(4-methylpiperazin-1-yl)phenyl]-N~4~-{[(2R)-oxolan-2-yl]methyl}pyrimidine-2,4-diamine Pyrimidine-2,4-diamine core Improved DNA-binding interactions

Key Insight : The trifluoromethylpyrimidine group in the target compound confers strong electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets compared to sulfonyl or amine-substituted analogs .

Pyrimidine Core Modifications

Compound Pyrimidine Substituents Pharmacokinetic Profile Reference
Target Compound 2-Methyl, 6-(trifluoromethyl) High metabolic stability; moderate CYP inhibition
2-[4-[[4-[1-[2-(Dimethylamino)ethyl]pyrazol-4-yl]-6-[(3-methyl-1~{H}-pyrazol-5-yl)amino]pyrimidin-2-yl]amino]phenyl]-~{N}-(3-fluorophenyl)ethanamide Pyrazole-amino substitutions Enhanced cellular permeability

Key Insight: The methyl and trifluoromethyl groups on the pyrimidine ring in the target compound balance solubility and target engagement, whereas pyrazole-amino substitutions prioritize permeability over metabolic stability .

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis (via piperazine-sulfonyl chloride coupling) achieves higher yields (75–85%) compared to pyrazole-linked analogs (60–70%) due to reduced steric clash .
  • Bioactivity : The 5-chlorothiophene moiety increases inhibitory activity against kinases (IC₅₀ = 12 nM) compared to unsubstituted thiophene analogs (IC₅₀ = 45 nM) .
  • Toxicity : The trifluoromethyl group reduces off-target hepatotoxicity relative to nitro-substituted pyrimidines .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (5-Chlorothiophen-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling between the chlorothiophene and pyrimidine-piperazine moieties. Key steps:
  • Amide bond formation : Use coupling agents like EDCI/HOBt under inert atmosphere (N₂/Ar) at 0–25°C for 12–24 hours .
  • Catalytic optimization : Triethylamine (Et₃N) or DIPEA as bases in solvents like DCM or DMF improves yield (70–85%) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures purity >95% .
    Table 1 : Representative Reaction Conditions
StepReagents/ConditionsYieldReference
CouplingEDCI/HOBt, DCM, 25°C, 24h78%
CyclizationEt₃N, DMF, reflux, 8h82%

Q. How is structural characterization of this compound performed to confirm purity and identity?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
  • NMR : ¹H/¹³C NMR (DMSO-d₆/CDCl₃) identifies proton environments (e.g., trifluoromethyl singlet at δ ~4.1 ppm) .
  • Mass Spectrometry (HRMS) : ESI+ mode confirms molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles/distances (e.g., piperazine ring conformation) .
  • HPLC : Reverse-phase C18 columns (ACN/water) assess purity (>98%) with UV detection at 254 nm .

Q. What strategies are used to evaluate solubility and stability under physiological conditions?

  • Methodological Answer :
  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, quantified via UV-Vis .
  • Stability : Incubate in liver microsomes (human/rat) at 37°C; analyze degradation via LC-MS/MS over 0–60 minutes .
  • Lipophilicity : LogP determination using octanol-water partitioning .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer :
  • Receptor binding : Radioligand displacement assays (e.g., 5-HT₆ or dopamine receptors) at 1–100 µM concentrations .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinases) with IC₅₀ calculations via nonlinear regression .
  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (48h exposure) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

  • Methodological Answer :
  • Scaffold modification : Introduce substituents (e.g., halogens, methyl groups) at the thiophene or pyrimidine rings .
  • Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., H-bonding with 5-HT₆ receptor residues) .
  • In vivo correlation : Administer derivatives in rodent models (e.g., Morris water maze for cognitive effects) .

Q. How should contradictory data from biological assays be resolved?

  • Methodological Answer :
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to assess inter-assay variability (p<0.05 threshold) .
  • Dose-response refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) with triplicate replicates .
  • Orthogonal assays : Confirm receptor binding via SPR (surface plasmon resonance) if radioligand results conflict .

Q. What computational methods predict metabolic pathways and toxicity?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or ProTox-II to forecast CYP450 interactions and hepatotoxicity .
  • Metabolite simulation : Phase I/II transformations modeled with Schrödinger’s Metabolism Module .
  • MD simulations : GROMACS for stability analysis of protein-ligand complexes over 100 ns .

Q. How can the compound’s selectivity for target vs. off-target receptors be enhanced?

  • Methodological Answer :
  • Selective functionalization : Introduce bulky groups (e.g., tert-butyl) to sterically hinder off-target binding .
  • SPR profiling : Screen against a panel of 50+ GPCRs to identify cross-reactivity .
  • Alanine scanning mutagenesis : Identify key receptor residues for rational design .

Q. What protocols assess in vivo pharmacokinetics and blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • PK studies : IV/PO administration in rats; serial blood sampling for LC-MS/MS-based AUC/Tmax calculations .
  • BBB permeability : In situ perfusion method (logBB >0.3 indicates CNS penetration) .
  • Tissue distribution : Radioisotope labeling (³H/¹⁴C) followed by autoradiography .

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